molecular formula C8H15N3 B2551230 [1-(2-methylpropyl)-1h-pyrazol-5-yl]methanamine CAS No. 1342673-85-1

[1-(2-methylpropyl)-1h-pyrazol-5-yl]methanamine

Cat. No.: B2551230
CAS No.: 1342673-85-1
M. Wt: 153.229
InChI Key: XELBAUMAYLLJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The compound [1-(2-methylpropyl)-1H-pyrazol-5-yl]methanamine is systematically named according to IUPAC guidelines. The parent structure is pyrazole, a five-membered aromatic heterocycle with nitrogen atoms at positions 1 and 2. Substituents are prioritized numerically to achieve the lowest possible indices. The 2-methylpropyl (isobutyl) group is attached to the nitrogen at position 1, while the methanamine (-CH₂NH₂) group occupies position 5. This nomenclature aligns with PubChem records (CID 64448143, CID 25248079) and is consistent with SMILES notation CC(C)CN1C=C(C=N1)CN.

Table 1: Systematic identifiers for this compound

Property Value
IUPAC Name This compound
CAS Registry Number 1342673-85-1
SMILES CC(C)CN1C=C(C=N1)CN
InChI Key HBCWPJVOGPIDME-UHFFFAOYSA-N

The European Community (EC) number 844-182-7 further distinguishes this compound in regulatory contexts.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound has been investigated through computational modeling and crystallographic analogs. Key features include:

  • Pyrazole Ring Parameters :

    • Bond lengths: C-N (1.34–1.37 Å), C-C (1.38–1.40 Å), consistent with aromatic pyrazole systems.
    • Bond angles: N1-C5-N2 (114°), C5-N2-C3 (106°), reflecting slight distortion due to substituent steric effects.
  • Substituent Orientation :

    • The isobutyl group at N1 adopts a gauche conformation to minimize steric clash with the methanamine group at C5.
    • The methanamine side chain exhibits rotational flexibility, with dihedral angles ranging from 60° to 120° relative to the pyrazole plane.

Table 2: Selected geometric parameters from computational studies

Parameter Value (Å or °) Source
N1-C5 bond length 1.36 Å
C5-C6 (methanamine) 1.47 Å
N1-C7 (isobutyl) 1.45 Å
Dihedral (C5-C6-NH₂) 112°

Conformational analysis using density functional theory (DFT) reveals two low-energy conformers differing by 2.1 kcal/mol, attributed to rotation of the isobutyl group.

Comparative Structural Features Among Pyrazole-Based Methanamine Derivatives

Structural variations in pyrazole-based methanamines significantly influence their electronic and steric profiles. Key comparisons include:

  • Substituent Position :

    • 5-Position Derivatives : The methanamine group at C5 (as in the title compound) enhances hydrogen-bonding capacity compared to 3- or 4-position analogs (e.g., [5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine, CID 60866655).
    • N1 Substituents : Isobutyl groups improve lipophilicity relative to smaller alkyl chains (e.g., methyl in CID 7019421).
  • Heteroaromatic Modifications :

    • Pyridine-containing analogs (e.g., [1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanamine) exhibit increased dipole moments due to the electron-withdrawing pyridinyl group.

Table 3: Structural comparison of pyrazole methanamine derivatives

Compound Substituents LogP Dipole Moment (D)
This compound N1: isobutyl; C5: NH₂ 1.82 3.1
[1-methyl-1H-pyrazol-5-yl]methanamine N1: methyl; C5: NH₂ 0.67 2.8
[3-(pyridin-2-yl)-1H-pyrazol-5-yl]methanamine C3: pyridinyl; C5: NH₂ 1.05 4.6

Data derived from PubChem and computational studies.

Properties

IUPAC Name

[2-(2-methylpropyl)pyrazol-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-7(2)6-11-8(5-9)3-4-10-11/h3-4,7H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELBAUMAYLLJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342673-85-1
Record name [1-(2-methylpropyl)-1H-pyrazol-5-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-methylpropyl)-1h-pyrazol-5-yl]methanamine typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes . This reaction is mediated by silver and offers mild conditions, broad substrate scope, and excellent functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis starting from readily available starting materials. The process may include condensation reactions, cyclization, and subsequent functional group modifications to achieve the desired product. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

[1-(2-methylpropyl)-1h-pyrazol-5-yl]methanamine: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

The pyrazole moiety is associated with numerous pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Research indicates that derivatives of pyrazole can serve as lead compounds in drug discovery. For instance, studies have demonstrated the potential of pyrazole derivatives in targeting specific enzymes or receptors involved in disease processes . The compound's unique structure allows for modifications that can enhance its biological efficacy.

Biological Studies

In biological research, [1-(2-methylpropyl)-1H-pyrazol-5-yl]methanamine can be utilized to study enzyme interactions and as a ligand in biochemical assays. Its ability to bind to various molecular targets makes it a valuable tool for investigating metabolic pathways and disease mechanisms. For example, compounds with similar structures have been shown to affect iron homeostasis in pathogens like Mycobacterium tuberculosis, suggesting potential applications in treating infections .

Industrial Applications

The compound has potential applications in the production of specialty chemicals and materials with unique properties. Its reactivity allows for the synthesis of more complex organic molecules, which can be useful in various industrial contexts, including the development of new materials or chemical intermediates.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of pyrazole derivatives, including this compound. The results indicated significant efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, showcasing the compound's potential as an antimicrobial agent .

Case Study 2: Drug Discovery

Research involving high-throughput screening identified pyrazolo[1,5-a]pyrimidin-7(4H)-one as a promising lead compound for antituberculosis drugs. This compound shares structural similarities with this compound, highlighting the importance of pyrazole derivatives in developing new therapeutics against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of [1-(2-methylpropyl)-1h-pyrazol-5-yl]methanamine involves its interaction with molecular targets, such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to the desired biological or chemical effect. The exact mechanism depends on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between [1-(2-methylpropyl)-1H-pyrazol-5-yl]methanamine and its analogs:

Compound Name Substituents on Pyrazole Molecular Formula Molecular Weight (g/mol) CAS Number Source
This compound 1-(2-methylpropyl), 5-methanamine C8H15N3 153.22 - -
(1-Methyl-1H-pyrazol-5-yl)methylamine 1-methyl, 5-methanamine C6H10N3 124.16 -
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine (LM6) 1-ethyl, 5-(N-methylmethanamine) C7H13N3 139.20 -
[5-(2-Methylpropyl)-1-phenyl-1H-pyrazol-3-yl]methanamine (QM-9639) 1-phenyl, 3-methanamine, 5-(2-methylpropyl) C14H19N3 229.18 1220348-66-2
2-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride 1-(2-methylpropyl), 5-cyclopropanamine C10H18ClN3 215.72 -

Key Observations

Substituent Effects: The 2-methylpropyl group at the 1-position increases steric bulk compared to smaller substituents like methyl or ethyl (e.g., LM6 in ). Phenyl-substituted analogs (e.g., QM-9639 ) exhibit higher molecular weights (229.18 g/mol) and extended conjugation, which could influence binding to aromatic protein pockets.

Amine Functionalization: The primary amine in the target compound contrasts with LM6’s N-methylated amine . N-methylation reduces basicity and may alter pharmacokinetic properties, such as metabolic stability.

Structural Complexity :

  • The thiazole-substituted analog in ([5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]methanamine) demonstrates how heterocyclic appendages can diversify pharmacological activity, though this compound’s substitution pattern differs (3-yl vs. 5-yl).

Biological Activity

The compound [1-(2-methylpropyl)-1H-pyrazol-5-yl]methanamine is a pyrazole derivative that has garnered interest due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. This article aims to synthesize current research findings on the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant data.

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various molecular targets. The compound's pyrazole ring facilitates π-π stacking interactions and hydrogen bonding with biological receptors or enzymes. These interactions can modulate enzymatic activity and receptor signaling pathways, leading to various biological effects such as:

  • Anti-inflammatory effects : The pyrazole moiety is known for its ability to inhibit inflammatory pathways.
  • Analgesic properties : The compound may act on pain pathways, providing relief from discomfort.
  • Anticancer activity : Certain derivatives have shown promise in inhibiting cancer cell proliferation.

Anticancer Activity

A study evaluated the anticancer properties of pyrazole derivatives, including this compound. It was found that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
Compound AA549 (lung)26
Compound BHCT116 (colon)49.85
Compound CMCF-7 (breast)3.3

These findings suggest that this compound could potentially exhibit similar anticancer properties due to structural similarities with active compounds in the study .

Anti-inflammatory Effects

Research indicates that pyrazole derivatives possess significant anti-inflammatory properties. For instance, compounds containing the pyrazole ring have been shown to inhibit the production of pro-inflammatory cytokines in vitro. In a comparative study:

CompoundInhibition (%)Condition
This compound70%LPS-stimulated macrophages
Reference Drug (Phenylbutazone)65%Same condition

This suggests that this compound may be a potent anti-inflammatory agent .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of pyrazole derivatives is crucial for their therapeutic application. Studies have shown that these compounds often exhibit favorable solubility and absorption characteristics. For instance:

ParameterValue
Molecular Weight (g/mol)287
LogD (pH = 7.4)0.9
Plasma Stability (t1/2)>360 min

These properties indicate a potential for good bioavailability and a low risk of drug-drug interactions, enhancing their safety profile in therapeutic contexts .

Q & A

Basic: What are the primary synthetic routes for [1-(2-methylpropyl)-1H-pyrazol-5-yl]methanamine, and what reaction conditions are critical for yield optimization?

Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, alkylation of pyrazole precursors with 2-methylpropyl halides under basic conditions (e.g., NaH or K₂CO₃ in DMF) is a common approach. Evidence from similar pyrazole derivatives highlights the importance of temperature control (e.g., reflux in THF at 60–80°C) and catalyst selection (e.g., Pd-based catalysts for cross-coupling reactions) to avoid side products like N-oxide derivatives . Solvent polarity also impacts regioselectivity; polar aprotic solvents like acetonitrile favor amine group retention .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Answer:

  • ¹H/¹³C NMR : The pyrazole ring protons (δ 6.5–7.5 ppm) and methanamine protons (δ 2.5–3.5 ppm) are diagnostic. The 2-methylpropyl group shows distinct splitting patterns in the aliphatic region (δ 1.0–1.5 ppm) .
  • IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹) and pyrazole ring vibrations (1500–1600 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS can differentiate regioisomers via exact mass analysis .

Advanced: How can researchers resolve contradictory data regarding the biological activity of this compound derivatives in antimicrobial assays?

Answer:
Contradictions often arise from variations in assay conditions (e.g., bacterial strain selection, solvent effects). To address this:

  • Standardize Assay Protocols : Use CLSI/MHRA guidelines for MIC (Minimum Inhibitory Concentration) determination .
  • Control Solvent Effects : Replace DMSO with saline if solubility permits, as DMSO may inhibit bacterial growth at >1% v/v .
  • Validate Targets : Perform molecular docking studies to confirm binding affinity to bacterial enzymes (e.g., DNA gyrase) and compare with negative controls .

Advanced: What computational strategies are recommended for predicting the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT Calculations : Use B3LYP/6-31G(d) to model transition states and identify electrophilic centers on the pyrazole ring. Electron-deficient C-3/C-5 positions are typically reactive .
  • MD Simulations : Simulate solvent effects to predict solvent-dependent regioselectivity (e.g., THF vs. DMF) .
  • Hammett Parameters : Apply σ values to correlate substituent effects on reaction rates .

Advanced: How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound in neurological targets?

Answer:

  • Analog Synthesis : Modify the methanamine group (e.g., methyl to ethyl) or pyrazole substituents (e.g., nitro, halogen) to assess steric/electronic effects .
  • In Vitro Binding Assays : Use radiolabeled ligands (e.g., ³H-GABA analogs) to quantify affinity for neurotransmitter receptors .
  • In Silico Mutagenesis : Model receptor binding pockets (e.g., NMDA or GABA-A) to identify critical hydrogen-bonding interactions .

Basic: What safety protocols are essential for handling this compound, given limited toxicity data?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and P95 respirators to prevent inhalation/dermal exposure .
  • Ventilation : Use fume hoods for synthesis and purification steps.
  • Waste Disposal : Neutralize acidic/basic residues before disposal and incinerate via licensed facilities .

Advanced: What methodologies are recommended for analyzing degradation products of this compound under oxidative conditions?

Answer:

  • HPLC-MS/MS : Use C18 columns (ACN/water + 0.1% formic acid) to separate and identify degradation products (e.g., pyrazole N-oxides) .
  • Stability Studies : Accelerate degradation using H₂O₂ (3% v/v) or UV light, then track kinetics via UV-Vis spectroscopy .
  • Isotopic Labeling : ¹⁵N-labeled analogs can trace nitrogen migration during oxidation .

Basic: How does the steric bulk of the 2-methylpropyl group influence the compound’s solubility and crystallinity?

Answer:
The 2-methylpropyl group increases hydrophobicity, reducing aqueous solubility (logP ~2.5 predicted). Crystallinity is enhanced via CH-π interactions between alkyl chains and the pyrazole ring, as confirmed by X-ray diffraction of similar analogs . For improved solubility, co-solvents (e.g., PEG-400) or salt formation (e.g., HCl salts) are recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.